Ceftolozane sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

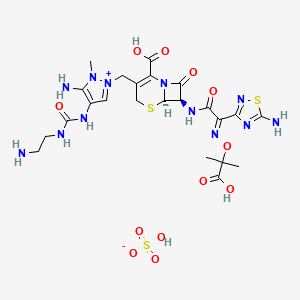

The compound Ceftolozane sulfate is a complex organic molecule with a variety of potential applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and thiadiazole groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the bicyclic core structure, followed by the introduction of the various functional groups through a series of chemical reactions. Common reagents used in these steps include amino acids, thiadiazoles, and pyrazoles. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This approach allows for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxides.

Reduction: The carboxyl groups can be reduced to alcohols.

Substitution: The hydrogen atoms in the amino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can lead to the formation of nitro compounds, while reduction of the carboxyl groups can produce alcohols.

Applications De Recherche Scientifique

Introduction to Ceftolozane Sulfate

This compound, in combination with tazobactam, is a novel cephalosporin antibiotic specifically developed to combat infections caused by multidrug-resistant Gram-negative bacteria. Approved for clinical use in 2014, this combination therapy has demonstrated significant efficacy against various complicated infections, particularly those involving resistant strains of bacteria.

Clinical Applications

This compound is primarily indicated for:

- Complicated Urinary Tract Infections (cUTIs) : Clinical trials have shown that ceftolozane/tazobactam is effective in treating cUTIs, including acute pyelonephritis. In a study comparing ceftolozane/tazobactam with levofloxacin, the combination achieved a clinical cure rate of 92% compared to 88.6% for levofloxacin .

- Complicated Intra-Abdominal Infections (cIAIs) : This combination has been shown to be effective against polymicrobial infections commonly found in intra-abdominal conditions. In trials, clinical cure rates were comparable to those achieved with meropenem .

- Hospital-Acquired Bacterial Pneumonia (HABP) and Ventilator-Associated Bacterial Pneumonia (VABP) : Emerging evidence suggests efficacy against respiratory infections caused by resistant strains, although further studies are needed to solidify its role in this area .

Clinical Trials Overview

A series of pivotal clinical trials have established the efficacy and safety profile of ceftolozane/tazobactam:

| Study Type | Infection Type | Treatment Group | Clinical Cure Rate (%) |

|---|---|---|---|

| Phase 3 | cUTI | Ceftolozane/tazobactam vs. Levofloxacin | 92 vs. 88.6 |

| Phase 3 | cIAI | Ceftolozane/tazobactam + Metronidazole vs. Meropenem | 89.2 vs. 92.3 |

These studies indicate that ceftolozane/tazobactam is generally well-tolerated, with the most common adverse effects being nausea, headache, and diarrhea .

Pharmacokinetics

Ceftolozane exhibits linear pharmacokinetics with low plasma protein binding and minimal metabolism, primarily eliminated via the renal route. This pharmacokinetic profile supports its use in treating urinary tract infections due to high renal concentrations achieved .

Safety Profile

The safety profile of ceftolozane/tazobactam has been evaluated across multiple studies, showing no significant adverse events directly attributable to the drug combination. However, caution is advised in patients with renal impairment due to altered dosing requirements .

Case Studies and Retrospective Analyses

Several retrospective studies have reinforced the clinical utility of ceftolozane/tazobactam:

- Respiratory Infections : Retrospective analyses indicate good efficacy in treating respiratory infections caused by multidrug-resistant Pseudomonas aeruginosa, highlighting its potential role in challenging clinical scenarios .

- Real-World Effectiveness : Observational studies have reported high clinical success rates in patients with complicated infections unresponsive to traditional antibiotics, suggesting that ceftolozane/tazobactam can be a valuable option in antibiotic stewardship programs .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- **(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. Its structural complexity and versatility make it a valuable tool in various fields of scientific research and industry.

Propriétés

Formule moléculaire |

C23H32N12O12S3 |

|---|---|

Poids moléculaire |

764.8 g/mol |

Nom IUPAC |

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11+;/t12-,18-;/m1./s1 |

Clé InChI |

UJDQGRLTPBVSFN-GZGOMJRCSA-N |

SMILES isomérique |

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |

SMILES canonique |

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |

Synonymes |

ceftolozane ceftolozane sulfate CXA-101 FR 264205 FR-264205 FR26 4205 FR264205 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.